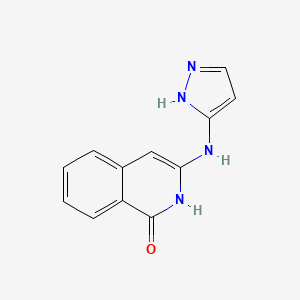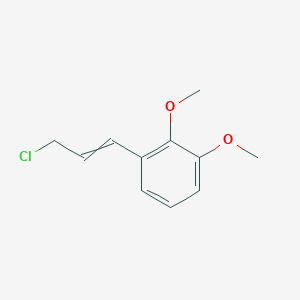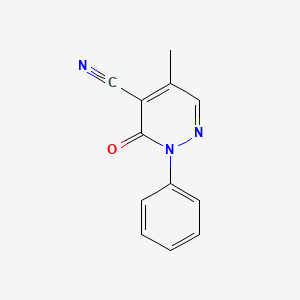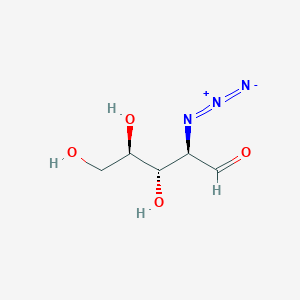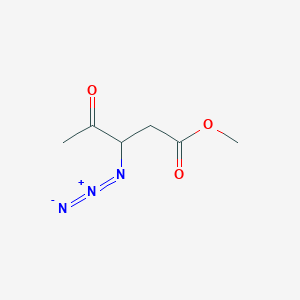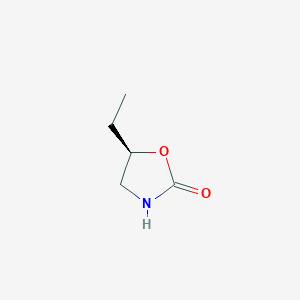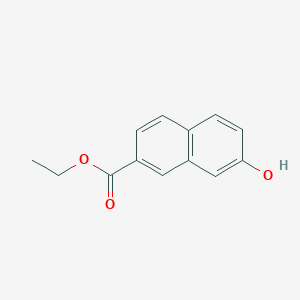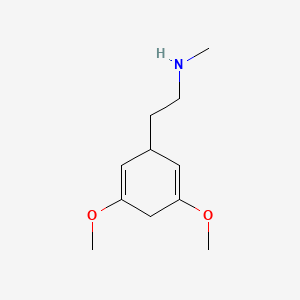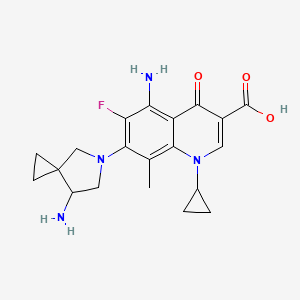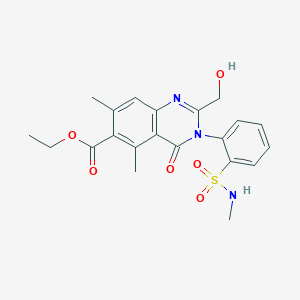
ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including hydroxymethyl, methylsulfamoyl, and carboxylic acid ester, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of Functional Groups: The hydroxymethyl, methylsulfamoyl, and carboxylic acid ester groups can be introduced through selective functionalization reactions. For example, hydroxymethylation can be achieved using formaldehyde and a suitable base, while methylsulfamoylation can be performed using methylsulfonyl chloride and a base.
Esterification: The carboxylic acid group can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids from hydroxymethyl groups.
Reduction: Formation of hydroxyl groups from carbonyl groups.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its diverse functional groups and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving quinazoline derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, and the presence of additional functional groups may enhance its binding affinity and specificity. The compound may exert its effects through inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-5,7-dimethyl-3-phenyl-4-oxo-3,4-dihydro-quinazoline-6-carboxylic acid ethyl ester: Lacks the methylsulfamoyl group, which may result in different biological activity and chemical reactivity.
2-Hydroxymethyl-5,7-dimethyl-3-(2-chlorophenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic acid ethyl ester: Contains a chlorophenyl group instead of a methylsulfamoyl group, which may alter its chemical properties and biological interactions.
Uniqueness
The presence of the methylsulfamoyl group in ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate distinguishes it from similar compounds. This functional group may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H23N3O6S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-[2-(methylsulfamoyl)phenyl]-4-oxoquinazoline-6-carboxylate |
InChI |
InChI=1S/C21H23N3O6S/c1-5-30-21(27)18-12(2)10-14-19(13(18)3)20(26)24(17(11-25)23-14)15-8-6-7-9-16(15)31(28,29)22-4/h6-10,22,25H,5,11H2,1-4H3 |
InChI Key |
KHPXDOBGSHNKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


